![molecular formula C13H16Cl6 B14355957 1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene CAS No. 91820-76-7](/img/structure/B14355957.png)
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene is a complex organic compound characterized by its unique bicyclic structure and multiple chlorine atoms. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene typically involves multiple steps, starting with the preparation of the bicyclic heptene structure. This is followed by the introduction of hexyl and chlorine groups through a series of substitution reactions. Industrial production methods often utilize high-pressure and high-temperature conditions to ensure the complete chlorination of the compound.
Analyse Chemischer Reaktionen
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets. The compound’s chlorine atoms can form strong bonds with other molecules, leading to the inhibition of certain enzymatic activities. This interaction can disrupt cellular processes and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene is unique due to its high chlorine content and bicyclic structure. Similar compounds include:
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but includes bromine atoms.
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acid:
These comparisons highlight the unique properties of this compound, particularly its stability and resistance to degradation.
Eigenschaften
CAS-Nummer |
91820-76-7 |
|---|---|
Molekularformel |
C13H16Cl6 |
Molekulargewicht |
385.0 g/mol |
IUPAC-Name |
1,2,3,4,7,7-hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H16Cl6/c1-2-3-4-5-6-8-7-11(16)9(14)10(15)12(8,17)13(11,18)19/h8H,2-7H2,1H3 |
InChI-Schlüssel |
RZAOJYTZXFLFQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)

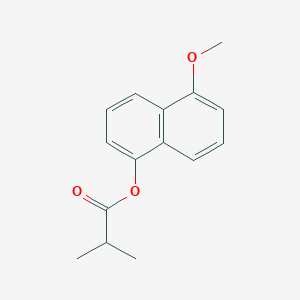
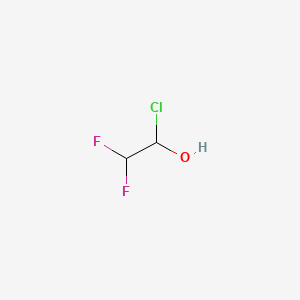
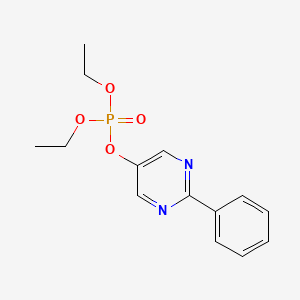
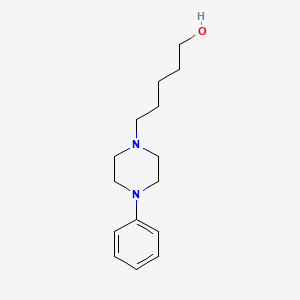

![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
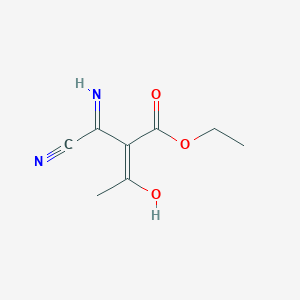
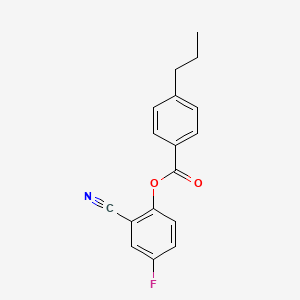
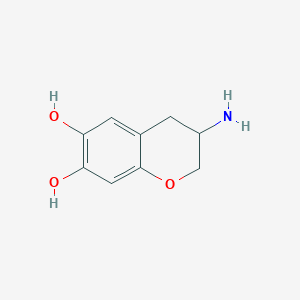
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)

